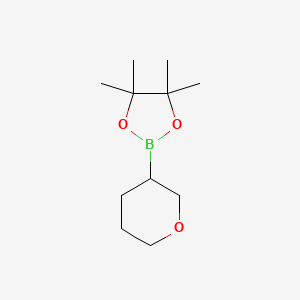

4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(oxan-3-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXAADPZJBSVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane

General Synthetic Strategy

The preparation generally involves the formation of the boronate ester ring from pinacol and the corresponding boron-containing intermediate bearing the tetrahydropyran substituent. Key approaches include:

- Hydroboration of olefinic precursors bearing the tetrahydropyran substituent, followed by pinacol protection.

- Transition metal-catalyzed borylation of tetrahydropyran-substituted alkyl halides or alkenes.

- Direct condensation of boronic acids or boronate intermediates with pinacol in the presence of drying agents.

Specific Synthetic Routes

Hydroboration of Tetrahydropyran-Substituted Alkenes

- Starting from an alkene functionalized with a tetrahydro-2H-pyran-3-yl group, hydroboration with borane reagents (e.g., BH3·THF) yields the corresponding alkylborane intermediate.

- Subsequent treatment with pinacol under anhydrous conditions affords the pinacol boronate ester.

- Reaction conditions typically involve mild temperatures (0 °C to room temperature) and inert atmosphere to prevent oxidation.

Transition Metal-Catalyzed Borylation

- Catalytic borylation of alkyl or vinyl halides bearing the tetrahydropyran substituent can be performed using bis(pinacolato)diboron (B2pin2) and palladium or nickel catalysts.

- This method allows for regioselective installation of the boronate ester at the desired carbon center.

- Typical catalysts include Pd(dppf)Cl2 or Ni(cod)2 with appropriate ligands.

- Reaction conditions: polar aprotic solvents (e.g., dioxane), elevated temperatures (60–100 °C), and base additives such as KOAc.

Direct Condensation from Boronic Acids

- If the corresponding tetrahydropyran-substituted boronic acid is available, condensation with pinacol in the presence of drying agents (e.g., MgSO4) in dichloromethane can yield the desired boronate ester.

- This approach is exemplified by procedures for related dioxaborolane compounds, where the boronic acid intermediate is first prepared and then converted to the pinacol ester in a separate step.

Representative Experimental Procedure (Adapted from Related Boronate Ester Syntheses)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Tetrahydropyran-substituted alkene + BH3·THF | Hydroboration at 0 °C to room temperature under argon for 2–4 hours |

| 2 | Intermediate alkylborane + pinacol + MgSO4 | Stirring in dry dichloromethane at room temperature for 16 hours |

| 3 | Filtration and solvent removal | Filtration through Celite, solvent evaporation under reduced pressure |

| 4 | Purification | Column chromatography using silica gel, eluting with hexane/ethyl acetate mixtures |

Research Findings and Optimization Parameters

- Yield: Typical isolated yields range from 70% to 90% depending on substrate purity and reaction scale.

- Purity: High purity (>95% by NMR and GC) can be achieved with careful purification.

- Reaction Time: Hydroboration is usually complete within a few hours; esterification with pinacol requires overnight stirring.

- Solvent Choice: Dichloromethane is preferred for pinacol condensation due to its ability to dissolve both reactants and facilitate water removal.

- Drying Agents: Anhydrous magnesium sulfate or sodium sulfate is critical to drive the equilibrium toward ester formation by removing water.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | Tetrahydropyran-substituted alkene or boronic acid | Purity >98% recommended |

| Hydroboration Reagent | BH3·THF (1.0 equiv) | Alternative: 9-BBN for regioselectivity |

| Pinacol Equivalents | 1.05 equiv | Slight excess to ensure complete esterification |

| Solvent | Dichloromethane (dry) | Also used for esterification step |

| Temperature | 0 °C to room temperature | Hydroboration at low temp; esterification at RT |

| Reaction Time | Hydroboration: 2–4 h; Esterification: 16 h | Esterification overnight to ensure completion |

| Atmosphere | Argon or nitrogen | Prevents oxidation of boron intermediates |

| Drying Agent | MgSO4 or Na2SO4 | Removes water formed during esterification |

| Purification | Silica gel chromatography | Hexane/ethyl acetate mixtures |

| Yield | 70–90% | Dependent on substrate and scale |

Notes on Variants and Related Compounds

- The position of the tetrahydropyran substituent (e.g., 2- vs 3- or 4-position) may require slight modifications in reaction conditions due to steric or electronic effects.

- Alternative protecting groups on the tetrahydropyran ring can influence solubility and reactivity.

- Enantioselective catalytic methods have been reported for related boronate esters, offering chiral versions of these compounds for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form boronic acids.

Reduction: Reduction reactions can convert it into corresponding alcohols.

Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Palladium catalysts are commonly employed in cross-coupling reactions.

Major Products:

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Biaryl compounds in Suzuki-Miyaura reactions.

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane is extensively used in organic synthesis for the formation of carbon-carbon bonds. It is particularly effective in:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound serves as a boronate reagent that facilitates the coupling of aryl halides with organoboron compounds to form biaryl compounds. Its stability under various conditions enhances reaction yields and selectivity .

Medicinal Chemistry

The compound plays a crucial role in the development of pharmaceuticals:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit significant anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. Mechanisms include cell cycle arrest and modulation of apoptotic pathways .

- Antiviral Compounds : Its ability to modify biological molecules allows for the design of antiviral agents targeting specific viral mechanisms .

Materials Science

In materials science, this compound is utilized for:

- Polymer Development : It acts as a building block for synthesizing advanced polymers and nanomaterials. Its unique properties enhance the performance and stability of these materials in high-tech applications .

Biological Research

The compound's interactions with biological targets have led to its exploration in various biological studies:

- Enzyme Inhibition : It has shown potential as an inhibitor for enzymes involved in metabolic pathways related to cancer and other diseases .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated its effectiveness against multiple cancer cell lines. The compound was found to induce G2/M phase arrest and promote apoptosis through intrinsic pathways by regulating pro-apoptotic and anti-apoptotic proteins.

Case Study 2: Polymer Synthesis

In another study focused on materials science, researchers utilized this compound in synthesizing novel polymers with enhanced mechanical properties. The incorporation of boron into polymer matrices improved thermal stability and resistance to degradation under environmental stressors.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of boronate complexes. These complexes facilitate various chemical transformations by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs of 4,4,5,5-tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane, emphasizing substituent variations, synthesis, and applications:

Reactivity and Stability

- Electronic Effects : The electron-donating oxygen in the THP ring may enhance the boronate’s stability toward hydrolysis relative to aliphatic analogs like 4,4,5,5-tetramethyl-2-octyl-1,3,2-dioxaborolane .

- Synthetic Yields : Derivatives with aryl substituents (e.g., phenethyl, thiophen-2-yl) often achieve >90% yields under optimized catalytic conditions , whereas allyl-THP derivatives (e.g., 642066-70-4) report moderate yields (~75%) due to competing side reactions .

Spectroscopic and Physical Properties

- ¹H NMR : The THP-3-yl substituent generates distinct splitting patterns in the δ 1.2–4.0 ppm range (e.g., THP ring protons), differing from the sharp singlet (δ 1.22 ppm) of the pinacol methyl groups .

- ¹¹B NMR : Boron chemical shifts for THP-substituted derivatives (δ ~33 ppm) align with other pinacol boronates, confirming minimal electronic perturbation from the THP group .

Biological Activity

4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article will delve into its synthesis, biological properties, and specific case studies that highlight its applications in medicinal chemistry.

- Molecular Formula : CHBO

- Molecular Weight : 304.19 g/mol

- CAS Number : 889865-38-7

- Appearance : White to light yellow powder or crystals

- Melting Point : 57.0 to 61.0 °C

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with tetrahydro-pyran derivatives. The process can be optimized for yield and purity through various reaction conditions including temperature and solvent selection.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

| Compound | Target | IC50 (µM) |

|---|---|---|

| Compound A | CDK2 | 0.016 |

| Compound B | CDK2 | 0.045 |

| 4,4,5,5-Tetramethyl-Dioxaborolane | CDK2 | TBD |

In a structure-activity relationship (SAR) study involving pyrido[3,4-d]pyrimidines, it was found that the introduction of the dioxaborolane moiety significantly enhanced the efficacy against CDK2 (cyclin-dependent kinase 2), a critical target in cancer therapy .

Antiparasitic Activity

Another area of interest is the antiparasitic activity of this compound. Research has shown that derivatives containing boron can enhance the bioavailability and efficacy of antiparasitic agents. The incorporation of polar functionalities in similar structures has been linked to improved solubility and metabolic stability .

Case Study 1: CDK2 Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that a series of dioxaborolane derivatives were tested for their ability to inhibit CDK2. The results indicated that certain modifications led to nanomolar IC50 values, suggesting potent inhibitory activity .

Case Study 2: Synthesis and Evaluation of Antiparasitic Agents

In another study focusing on the synthesis of pyrido[3,4-d]pyrimidine derivatives containing dioxaborolane units, researchers evaluated their antiparasitic properties against Trypanosoma brucei. The findings showed promising results with several compounds exhibiting significant activity at low concentrations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,4,5,5-tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via palladium-catalyzed borylation of a halogenated precursor (e.g., bromo-tetrahydro-2H-pyran derivative) with bis(pinacolato)diboron (B₂Pin₂) under inert conditions. Key parameters include catalyst choice (e.g., Pd(dppf)Cl₂), solvent (THF or dioxane), and temperature (80–100°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of precursor to B₂Pin₂) and using microwave-assisted synthesis can reduce reaction time from 12–24 hours to 2–4 hours while maintaining yields >85% .

Q. Which spectroscopic techniques are most effective for characterizing this boron-containing heterocycle?

- Key Techniques :

- ¹¹B NMR : Confirms boronate ester formation (δ ~30–35 ppm) and absence of free boronic acid (δ ~10 ppm) .

- ¹H/¹³C NMR : Assigns tetrahydro-2H-pyran substituent signals (e.g., axial/equatorial protons at δ 1.5–4.0 ppm) and pinacol methyl groups (δ ~1.2–1.3 ppm) .

- HRMS (ESI) : Validates molecular weight with <5 ppm error (e.g., [M+H]⁺ calculated for C₁₃H₂₃BO₄: 266.1684; observed: 266.1681) .

Advanced Research Questions

Q. How does the tetrahydro-2H-pyran substituent influence the reactivity of this boronate ester in cross-coupling reactions?

- Steric and Electronic Effects : The pyran ring introduces steric hindrance, reducing coupling efficiency in Suzuki-Miyaura reactions compared to phenyl-substituted analogs. However, its electron-donating oxygen atom stabilizes the boronate intermediate, enabling selective couplings with electron-deficient aryl halides (e.g., 4-nitrophenyl bromide) .

- Mitigation Strategies : Use polar aprotic solvents (DMF or DMSO) and elevated temperatures (100–120°C) to enhance reactivity .

Q. What analytical approaches resolve contradictions in reported catalytic activity data for this compound?

- Case Study : Discrepancies in Suzuki reaction yields (60–95%) across studies may arise from:

- Impurity Profiles : Trace Pd contamination (detected via ICP-MS) can artificially inflate yields. Purify the boronate ester via recrystallization (hexane/CH₂Cl₂) to eliminate residual catalysts .

- Substrate Scope : Activity varies with aryl halide electronic properties (e.g., electron-withdrawing groups enhance transmetallation). Standardize testing with 4-bromotoluene as a benchmark substrate .

Q. How can computational modeling predict regioselectivity in functionalization reactions involving this compound?

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map transition states. For example, calculations show that electrophilic substitution at the pyran C4 position is favored (ΔG‡ = 18.3 kcal/mol) over C2 (ΔG‡ = 22.1 kcal/mol) due to hyperconjugative stabilization .

- Validation : Correlate computational predictions with experimental outcomes using regioselective bromination (NBS, AIBN) and HPLC analysis .

Methodological Notes

- Synthetic Reproducibility : Always degas solvents (N₂/Ar sparging) to prevent boronate oxidation.

- Data Interpretation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to avoid misassignment of overlapping signals .

- Safety : Handle under inert atmosphere (glovebox) due to moisture sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.